molecular formula C22H21N3O6S B2753148 4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate CAS No. 327093-29-8

4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate

Cat. No. B2753148
CAS RN: 327093-29-8
M. Wt: 455.49
InChI Key: SBOVBDFFCUSGAG-UHFFFAOYSA-N
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Description

“4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also includes a quinoline moiety, which is a bicyclic compound that is part of many important drugs . The nitrobenzyl group is a common functional group in organic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it likely involves reactions common in organic chemistry such as nitration, sulfonylation, and carboxylation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide an accurate analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties could include things like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Inhibition of Nucleoside Transport Proteins

Research has shown that derivatives similar to 4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate can inhibit nucleoside transport proteins, which are crucial for cellular nucleoside uptake. Such compounds, including 4-nitrobenzylthioinosine derivatives, have been synthesized and evaluated for their ability to inhibit ENT1, a key nucleoside transporter. This action suggests potential applications in modulating nucleoside levels in cells, which is relevant in treatments for diseases such as cancer and viral infections (R. A. Tromp et al., 2005).

Synthesis and Structural Studies

There's a growing body of work focused on synthesizing and studying the structure of compounds related to 4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate. These studies aim to explore the chemical properties and reactivity of such compounds, offering insights into their potential applications in creating new chemical entities. For example, the synthesis and analysis of 3-amino-1H-quinolin-2-one derivatives have been described, highlighting methods that could be applied to similar compounds for pharmaceutical development (Cecilia Juárez-Gordiano et al., 2002).

Proton-Transfer Compounds

The interaction of quinoline derivatives with nitro-substituted benzoic acids has been explored, leading to the synthesis of proton-transfer compounds. These interactions are vital for understanding the behavior of these compounds under different chemical environments, potentially influencing their application in developing pH-sensitive materials or molecular sensors (Graham Smith et al., 2001).

Chemotherapeutic Agents

Some derivatives of 4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate have been analyzed for their potential as chemotherapeutic agents. The analysis of their crystal structures has provided insights into the types of intermolecular interactions they can form, which is crucial for understanding their behavior in biological systems. Such studies are foundational for drug design and development, especially in targeting specific protein interactions within cancer cells (Aamal A. Al-Mutairi et al., 2021).

Surface Modification of Carbon Nanotubes

The derivatization of carboxylic acid groups on the surface of carbon nanotubes with arylnitro labels, such as those related to 4-Nitrobenzyl compounds, showcases an application in material science. This modification approach enables the quantification and characterization of functional groups on nanotubes, which is essential for their application in electronics, catalysis, and as composite materials (Adam T. Masheter et al., 2007).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Without specific studies, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s difficult to provide accurate information .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for potential medicinal uses, given the presence of the piperidine and quinoline structures, which are common in many pharmaceuticals .

properties

IUPAC Name

(4-nitrophenyl)methyl 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c26-22(31-15-16-6-8-19(9-7-16)25(27)28)18-10-13-24(14-11-18)32(29,30)20-5-1-3-17-4-2-12-23-21(17)20/h1-9,12,18H,10-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOVBDFFCUSGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate

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